[1-(2-Fluoro-benzyl)-piperidin-2-yl]-methanol is a chemical compound characterized by a piperidine ring that is substituted with a 2-fluorobenzyl group and a methanol group. This compound is of interest in various scientific fields due to its unique structural features and potential biological activities.
The compound can be classified as an organic amine, specifically a piperidine derivative. Its molecular formula is with a molecular weight of approximately 257.73 g/mol. The InChI key for this compound is YWHOQYBECZVTOL-UHFFFAOYSA-N, and its canonical SMILES representation is C1CCN(C(C1)CO)CC2=C(C=CC=C2Cl)F .
The synthesis of [1-(2-Fluoro-benzyl)-piperidin-2-yl]-methanol typically involves several steps:
The molecular structure of [1-(2-Fluoro-benzyl)-piperidin-2-yl]-methanol features:
The structural data includes:
The chemical reactions involving [1-(2-Fluoro-benzyl)-piperidin-2-yl]-methanol include:
The mechanism of action for [1-(2-Fluoro-benzyl)-piperidin-2-yl]-methanol involves its interaction with specific biological targets, such as receptors or enzymes:
This mechanism suggests potential applications in pharmacology, particularly in drug design targeting specific pathways .
The physical and chemical properties of [1-(2-Fluoro-benzyl)-piperidin-2-yl]-methanol include:
These properties are critical for determining the compound's behavior in various environments, influencing its applications in research and industry .
[1-(2-Fluoro-benzyl)-piperidin-2-yl]-methanol has several scientific applications:
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: